molecular formula C5H2F3NO3 B1647453 5-(Trifluoromethyl)isoxazole-4-carboxylic acid CAS No. 1094702-34-7

5-(Trifluoromethyl)isoxazole-4-carboxylic acid

Cat. No. B1647453
CAS RN: 1094702-34-7
M. Wt: 181.07 g/mol
InChI Key: XDUARVBJHGGPEP-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C5H2F3NO3 . It is an off-white solid .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester. This ester is then combined with sodium acetate or a salt of trifluoroacetic acid in the presence of hydroxylamine sulfate, forming ethyl-5-methylisoxazole-4-carboxylate. The ethyl-5-methylisoxazole-4-carboxylate is then reacted with a strong acid to form 5-methylisoxazole-4-carboxylic acid. This acid is then reacted with thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride, which is finally reacted with trifluoromethyl aniline and an amine base .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic moiety commonly found in many commercially available drugs . The InChI code for this compound is 1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-9-12-3/h1H,(H,10,11) .


Chemical Reactions Analysis

The synthesis of 5-(Trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This method has been extended to the synthesis of perfluoroalkylated isoxazoles .


Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 181.07 .

Scientific Research Applications

Continuous Flow Synthesis

One application involves the continuous flow synthesis of related compounds, such as 2,4,5-trifluorobenzoic acid, which is valuable in pharmaceutical industry and material science. A study by Deng et al. (2015) describes a facile microflow process for synthesizing 2,4,5-trifluorobenzoic acid, demonstrating the utility of microreactors in organic synthesis (Deng et al., 2015).

Synthesis of Derivatives

Another research application is the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives. Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization, showcasing the versatility of isoxazole derivatives in organic synthesis (Serebryannikova et al., 2019).

Antiparasitic Applications

Kawai et al. (2014) synthesized highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, highlighting their potential as a new class of antiparasiticides. This research underscores the role of trifluoromethyl isoxazoline derivatives in developing new antiparasitic agents (Kawai et al., 2014).

Bioisosteric Replacements in Medicinal Chemistry

Herr (2002) discussed the use of 5-substituted-1H-tetrazoles as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry. This review highlights the importance of tetrazolic acids and their derivatives, including those related to isoxazole carboxylic acids, in drug design (Herr, 2002).

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 5-(Trifluoromethyl)isoxazole-4-carboxylic acid are currently unknown . Isoxazole derivatives can influence a variety of biological processes, but the effects of this particular compound require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall biological activity.

properties

IUPAC Name

5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-9-12-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUARVBJHGGPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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